Dimethyl [2-(1-butylcyclopentyl)-2-oxoethyl]phosphonate
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Overview
Description
Dimethyl [2-(1-butylcyclopentyl)-2-oxoethyl]phosphonate is an organophosphorus compound with a unique structure that includes a cyclopentyl ring, a butyl group, and a phosphonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl [2-(1-butylcyclopentyl)-2-oxoethyl]phosphonate typically involves the reaction of a cyclopentyl ketone with a phosphonate ester. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester. The reaction conditions often require the presence of a base and can be carried out under mild temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale Arbuzov reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [2-(1-butylcyclopentyl)-2-oxoethyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine oxides or phosphines.
Substitution: Nucleophilic substitution reactions can replace the alkoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphine oxides or phosphines.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Dimethyl [2-(1-butylcyclopentyl)-2-oxoethyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacophore.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of dimethyl [2-(1-butylcyclopentyl)-2-oxoethyl]phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to act as an inhibitor or modulator of enzymatic activity. The cyclopentyl and butyl groups contribute to the compound’s lipophilicity and ability to interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (2-oxopropyl)phosphonate
- Dimethyl (2-oxoheptyl)phosphonate
- Dimethyl (diazomethyl)phosphonate
Uniqueness
Dimethyl [2-(1-butylcyclopentyl)-2-oxoethyl]phosphonate is unique due to its specific combination of a cyclopentyl ring and a butyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specialized applications.
Properties
CAS No. |
62410-35-9 |
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Molecular Formula |
C13H25O4P |
Molecular Weight |
276.31 g/mol |
IUPAC Name |
1-(1-butylcyclopentyl)-2-dimethoxyphosphorylethanone |
InChI |
InChI=1S/C13H25O4P/c1-4-5-8-13(9-6-7-10-13)12(14)11-18(15,16-2)17-3/h4-11H2,1-3H3 |
InChI Key |
AJJDTRMVMBDUPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCCC1)C(=O)CP(=O)(OC)OC |
Origin of Product |
United States |
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